4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol
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Overview
Description
4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and phenyl groups
Preparation Methods
The synthesis of 4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazolo[1,5-c][1,3]oxazin structure, followed by the introduction of bromine and chlorine substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and thiols.
Coupling Reactions: The phenolic group allows for coupling reactions with various electrophiles, leading to the formation of larger, more complex molecules.
Scientific Research Applications
4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol include:
- 4-Bromo-2-(7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol
- 4-Bromo-2-(7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol
- 4-Bromo-2-(7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol
These compounds share a similar core structure but differ in the substituents attached to the phenyl and benzoxazin rings, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
302904-03-6 |
---|---|
Molecular Formula |
C22H15BrCl2N2O2 |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
4-bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C22H15BrCl2N2O2/c23-13-6-7-20(28)16(8-13)22-27-19(11-18(26-27)12-4-2-1-3-5-12)15-9-14(24)10-17(25)21(15)29-22/h1-10,19,22,28H,11H2 |
InChI Key |
DKOXKNWDFOGJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O |
Origin of Product |
United States |
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